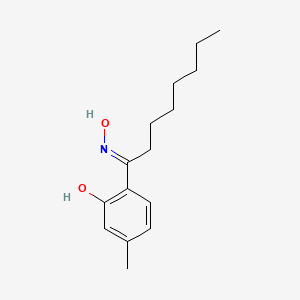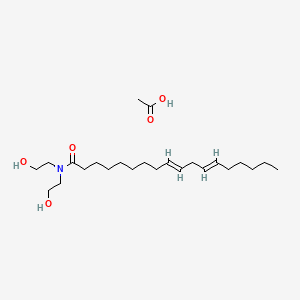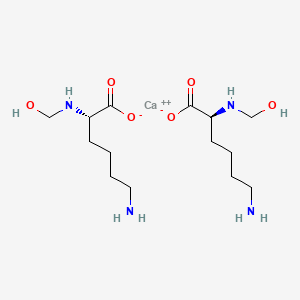
Calcium bis(N2-(hydroxymethyl)-L-lysinate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bis(N2-(hydroxymethyl)-L-lysinate) is a complex compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is formed by the coordination of calcium ions with N2-(hydroxymethyl)-L-lysinate ligands, resulting in a stable structure that can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Calcium bis(N2-(hydroxymethyl)-L-lysinate) typically involves the reaction of calcium salts with N2-(hydroxymethyl)-L-lysine under controlled conditions. One common method is to dissolve calcium chloride in water and then add N2-(hydroxymethyl)-L-lysine, followed by adjusting the pH to facilitate the formation of the complex. The reaction is usually carried out at room temperature with constant stirring to ensure complete mixing and reaction.
Industrial Production Methods: On an industrial scale, the production of Calcium bis(N2-(hydroxymethyl)-L-lysinate) may involve more sophisticated techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and precise control of reaction parameters are crucial to obtaining a product that meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: Calcium bis(N2-(hydroxymethyl)-L-lysinate) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also participate in reduction reactions, often facilitated by reducing agents such as sodium borohydride.
Substitution: The ligands in the compound can be substituted with other functional groups, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various organic reagents can be used to introduce new functional groups into the compound.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Calcium bis(N2-(hydroxymethyl)-L-lysinate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, facilitating the formation of complex molecules.
Biology: The compound has been studied for its potential role in biological systems, particularly in enzyme catalysis and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of calcium-related disorders.
Industry: It is used in the production of advanced materials, such as biodegradable polymers and nanocomposites.
Mechanism of Action
The mechanism by which Calcium bis(N2-(hydroxymethyl)-L-lysinate) exerts its effects involves the coordination of calcium ions with the ligands, which can influence various molecular targets and pathways. The compound can interact with proteins and enzymes, altering their activity and function. This interaction is often mediated by the calcium ions, which play a crucial role in stabilizing the structure of the compound and facilitating its reactivity.
Comparison with Similar Compounds
Calcium bis(N2-(hydroxymethyl)-D-lysinate): A stereoisomer with similar properties but different biological activity.
Calcium bis(N2-(hydroxymethyl)-L-argininate): Another compound with similar coordination chemistry but different functional groups.
Uniqueness: Calcium bis(N2-(hydroxymethyl)-L-lysinate) is unique due to its specific ligand structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
75195-63-0 |
|---|---|
Molecular Formula |
C14H30CaN4O6 |
Molecular Weight |
390.49 g/mol |
IUPAC Name |
calcium;(2S)-6-amino-2-(hydroxymethylamino)hexanoate |
InChI |
InChI=1S/2C7H16N2O3.Ca/c2*8-4-2-1-3-6(7(11)12)9-5-10;/h2*6,9-10H,1-5,8H2,(H,11,12);/q;;+2/p-2/t2*6-;/m00./s1 |
InChI Key |
ZJJIYVSKPCNUNZ-UAIGZDOSSA-L |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)[O-])NCO.C(CCN)C[C@@H](C(=O)[O-])NCO.[Ca+2] |
Canonical SMILES |
C(CCN)CC(C(=O)[O-])NCO.C(CCN)CC(C(=O)[O-])NCO.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



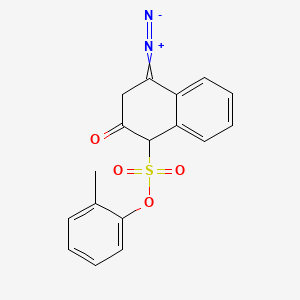

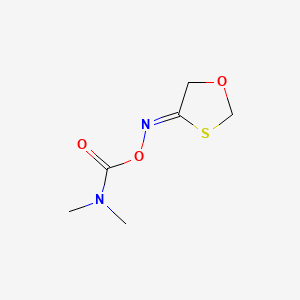
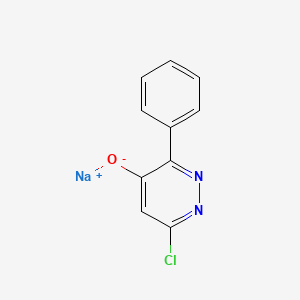
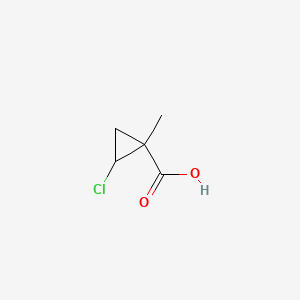
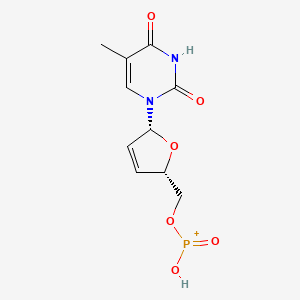

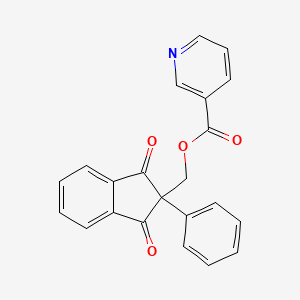
![1,1'-Isopropylidenebis(oxy)bis[2-ethylhexane]](/img/structure/B12669173.png)


